
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is a heterocyclic compound that belongs to the thiazolidinedione class. This compound is characterized by a thiazolidine ring fused with a benzyl group that contains two hydroxyl groups at the 3 and 4 positions. Thiazolidinediones are known for their diverse biological activities, including antidiabetic, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione typically involves the reaction of thiazolidinedione with 3,4-dihydroxybenzaldehyde. This reaction is often carried out under Knoevenagel condensation conditions, which involve the use of a base such as piperidine or pyridine in an organic solvent like ethanol . The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. Green chemistry approaches, such as the use of deep eutectic solvents, have also been explored to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups in the thiazolidinedione ring can be reduced to hydroxyl groups.
Substitution: The benzyl group can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxylated thiazolidinedione derivatives.
Substitution: Nitrated or halogenated benzyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antioxidant and antimicrobial properties.
Medicine: Explored for its antidiabetic and anti-inflammatory activities.
Industry: Potential use in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The biological effects of 5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione are primarily mediated through its interaction with specific molecular targets:
Antidiabetic Activity: Acts as an agonist of peroxisome proliferator-activated receptors (PPARs), which regulate glucose and lipid metabolism.
Antimicrobial Activity: Inhibits the activity of bacterial enzymes and disrupts cell membrane integrity.
Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzylidene-2,4-thiazolidinedione: Known for its antidiabetic properties.
3-Benzylthiazolidine-2,4-dione: Exhibits antimicrobial activity.
5-(4-Hydroxybenzylidene)thiazolidine-2,4-dione: Shows antioxidant and anti-inflammatory effects.
Uniqueness
5-(3,4-Dihydroxybenzyl)thiazolidine-2,4-dione is unique due to the presence of two hydroxyl groups on the benzyl ring, which enhances its antioxidant properties and provides additional sites for chemical modification. This makes it a versatile compound for various scientific and industrial applications .
Propiedades
Número CAS |
79525-05-6 |
|---|---|
Fórmula molecular |
C10H9NO4S |
Peso molecular |
239.25 g/mol |
Nombre IUPAC |
5-[(3,4-dihydroxyphenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C10H9NO4S/c12-6-2-1-5(3-7(6)13)4-8-9(14)11-10(15)16-8/h1-3,8,12-13H,4H2,(H,11,14,15) |
Clave InChI |
BDVGWQVSMPATBP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CC2C(=O)NC(=O)S2)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


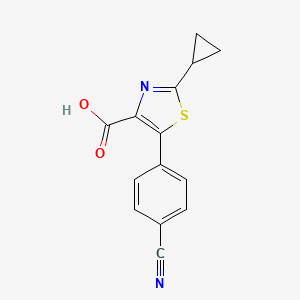
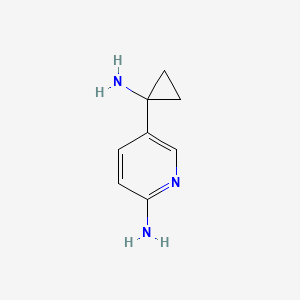
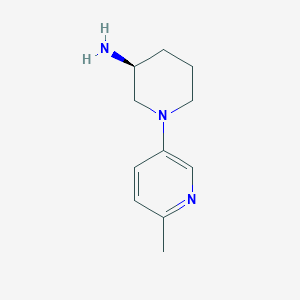
![NH2-bicyclo[1.1.1]pentane-7-MAD-MDCPT](/img/structure/B13924146.png)
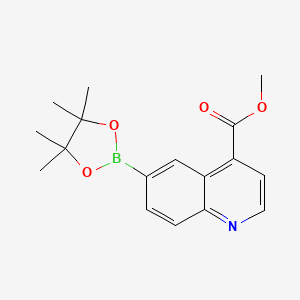
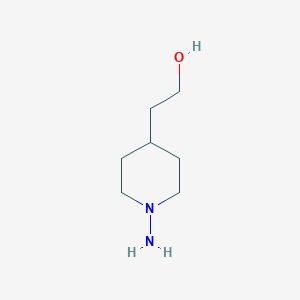
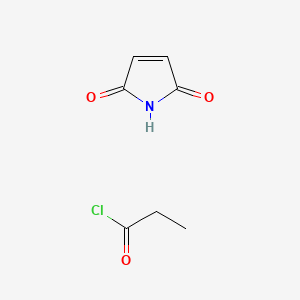

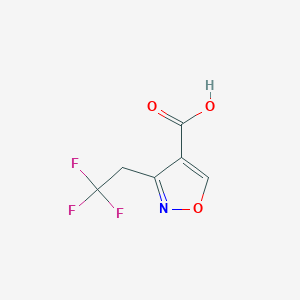

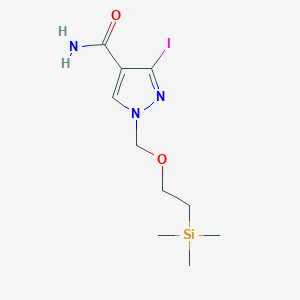
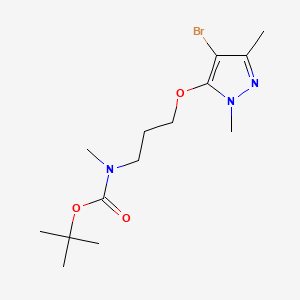
![3-[3-Methyl-2-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzimidazol-1-yl]piperidine-2,6-dione](/img/structure/B13924201.png)
![4'-(Bromomethyl)-2'-(ethoxymethyl)-[1,1'-biphenyl]-2-sulfonic acid](/img/structure/B13924205.png)
